

Physical and chemical properties of 4-(4-Fluorobenzyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Fluorobenzyl)benzyl alcohol

Cat. No.: B046532

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Fluorobenzyl)benzyl alcohol**

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-(4-Fluorobenzyl)benzyl alcohol**, a specialized organic compound with significant potential in pharmaceutical and materials science research. While direct literature on this specific molecule is not abundant, its structural motifs—a benzyl alcohol core and a fluorinated benzyl ether—are well-studied. This document will, therefore, leverage established chemical principles and data from analogous compounds to provide a robust guide for researchers, scientists, and drug development professionals. We will cover its physicochemical properties, a detailed synthesis protocol, expected spectroscopic signatures, chemical reactivity, potential applications, and essential safety guidelines.

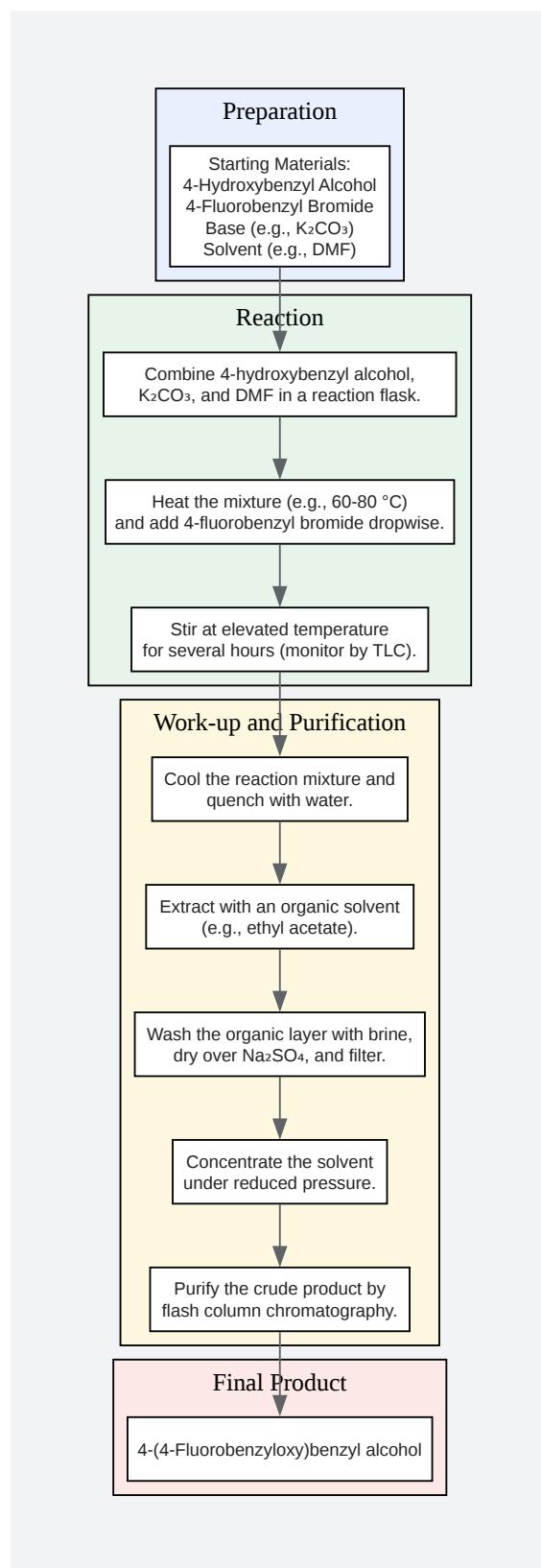
Introduction and Chemical Identity

4-(4-Fluorobenzyl)benzyl alcohol, with the IUPAC name (4-((4-fluorobenzyl)oxy)phenyl)methanol, is an aromatic compound featuring a benzyl alcohol moiety ether-linked to a 4-fluorobenzyl group. The presence of the fluorine atom is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} This compound

serves as a valuable intermediate, combining the reactive primary alcohol of benzyl alcohol with the modified electronic properties imparted by the fluorinated ether.

Below is a diagram illustrating the chemical structure of **4-(4-Fluorobenzyloxy)benzyl alcohol**.

Caption: Chemical Structure of **4-(4-Fluorobenzyloxy)benzyl alcohol**


Physicochemical Properties

Direct experimental data for **4-(4-Fluorobenzyloxy)benzyl alcohol** is not readily available. The following properties are predicted based on the known values of its constituent precursors, 4-hydroxybenzyl alcohol[3][4][5] and 4-fluorobenzyl alcohol[6][7][8], as well as the related compound 4-benzyloxybenzyl alcohol.[9][10]

Property	Predicted Value	Rationale and References
Molecular Formula	C ₁₄ H ₁₃ FO ₂	Derived from its chemical structure.
Molecular Weight	232.25 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Similar to 4-benzyloxybenzyl alcohol.[9]
Melting Point	80-95 °C	Expected to be in a similar range to 4-benzyloxybenzyl alcohol (85-92 °C).[9]
Boiling Point	> 300 °C	Significantly higher than its precursors due to increased molecular weight.
Solubility	Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water.	Similar to other benzyl ethers and alcohols.[3][11]
pKa	~16 (alcoholic OH)	Typical for a primary benzyl alcohol.

Synthesis and Purification

The most direct and logical route for the synthesis of **4-(4-Fluorobenzyloxy)benzyl alcohol** is the Williamson ether synthesis.[12][13] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an SN2 reaction. In this case, 4-hydroxybenzyl alcohol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.

[Click to download full resolution via product page](#)

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

- Reaction Setup: To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a moderate base like potassium carbonate (K_2CO_3 , 1.5 eq.).
- Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add 4-fluorobenzyl bromide (1.1 eq.) dropwise.
- Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-(4-Fluorobenzyl)benzyl alcohol**.

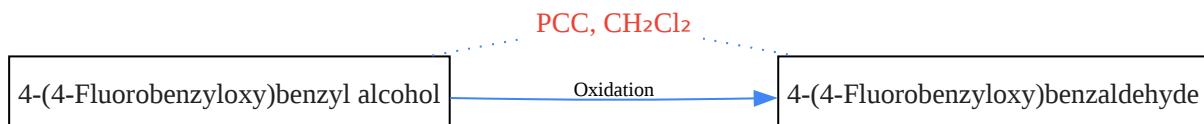
Spectroscopic Analysis

The structural confirmation of the synthesized **4-(4-Fluorobenzyl)benzyl alcohol** can be achieved through various spectroscopic techniques. The expected spectral data are as follows:

- 1H NMR Spectroscopy:
 - Aromatic Protons: Two sets of doublets (an AA'BB' system) between δ 6.8-7.5 ppm, corresponding to the four protons on each of the two aromatic rings.
 - Benzylic Methylene (Ether): A singlet at approximately δ 5.0 ppm for the two protons of the $-OCH_2-$ group.

- Benzylic Methylene (Alcohol): A singlet at around δ 4.6 ppm for the two protons of the -CH₂OH group.
- Alcohol Proton: A broad singlet (variable chemical shift) for the -OH proton.
- ¹³C NMR Spectroscopy:
 - Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a characteristic large coupling constant.
 - Benzylic Methylene (Ether): A signal around δ 70 ppm.
 - Benzylic Methylene (Alcohol): A signal around δ 65 ppm.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.
 - C-H Stretch (Aromatic): Peaks around 3030-3100 cm⁻¹.
 - C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region.
 - C-F Stretch: A strong band around 1220 cm⁻¹.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 232.25).

Chemical Reactivity and Potential Transformations


4-(4-Fluorobenzyloxy)benzyl alcohol possesses two primary reactive sites: the hydroxyl group and the benzylic positions.

- Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(4-fluorobenzyloxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidants such as

potassium permanganate (KMnO_4). It can also undergo esterification or etherification reactions.

- Ether Linkage Stability: The benzyl ether linkage is generally stable to many reaction conditions but can be cleaved under specific conditions, such as catalytic hydrogenolysis.

Below is a diagram illustrating a key transformation of the title compound.

[Click to download full resolution via product page](#)

Caption: Oxidation of the primary alcohol.

Applications in Research and Drug Development

While specific applications for **4-(4-Fluorobenzyl)benzyl alcohol** are not documented, its structural features suggest its utility in several areas:

- Pharmaceutical Intermediate: The introduction of a 4-fluorobenzyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[14][15][16] This molecule can serve as a building block for more complex drug candidates.
- Protecting Group Chemistry: The 4-fluorobenzyl group could potentially be developed as a protecting group for phenols, with cleavage conditions tailored by the electronic effects of the fluorine atom.[17]
- Materials Science: Benzyl alcohol derivatives are used in the synthesis of polymers and resins.[9] The fluorine atom can impart desirable properties such as thermal stability and chemical resistance to these materials.[1]

Safety and Handling

No specific safety data is available for **4-(4-Fluorobenzyloxy)benzyl alcohol**. Therefore, precautions should be based on the known hazards of its precursors and related compounds.

- General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [\[18\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[19\]](#)
- Hazards of Precursors:
 - 4-Hydroxybenzyl Alcohol: May cause skin and eye irritation.[\[4\]](#)
 - 4-Fluorobenzyl Bromide: Corrosive and causes severe skin burns and eye damage.[\[20\]](#) It is also a lachrymator.
- First Aid Measures:
 - Skin Contact: Immediately flush with plenty of water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- PubChem. (n.d.). 4-Hydroxybenzyl Alcohol.
- PubChem. (n.d.). 4-Fluorobenzyl alcohol.
- ChemBK. (2024). 4-Fluorobenzyl alcohol.
- J&K Scientific LLC. (2023). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydroxybenzyl alcohol | 623-05-2 [chemicalbook.com]
- 5. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzyl alcohol 97 459-56-3 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 4-Fluorobenzyl alcohol | 459-56-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Benzylxybenzyl alcohol 97 836-43-1 [sigmaaldrich.com]
- 11. CAS 836-43-1: 4-Benzylxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. innospk.com [innospk.com]
- 16. echemi.com [echemi.com]
- 17. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pccarx.com [pccarx.com]
- 19. fishersci.com [fishersci.com]
- 20. 4-フルオロベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- To cite this document: BenchChem. [Physical and chemical properties of 4-(4-Fluorobenzyl)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046532#physical-and-chemical-properties-of-4-4-fluorobenzylbenzyl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com